Dihydroajugapitin

Descripción general

Descripción

Dihydroajugapitin is a natural product derived from the genus Ajuga, which belongs to the family Lamiaceae. This compound is a type of clerodane diterpenoid, known for its diverse biological activities.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Dihydroajugapitin is a natural product of Ajuga, Lamiaceae

Mode of Action

It is known that many natural products interact with their targets through various mechanisms, such as binding to receptors or enzymes, altering cell membrane properties, or modulating gene expression

Biochemical Pathways

Many natural products influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy

Result of Action

Many natural products have diverse effects at the molecular and cellular levels, including modulating signal transduction pathways, altering gene expression, and affecting cell proliferation and death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Análisis Bioquímico

Biochemical Properties

Dihydroajugapitin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many compounds. This compound has been shown to inhibit the activity of cytochrome P450, leading to altered metabolic pathways. Additionally, this compound interacts with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidant properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating the caspase cascade. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism. In normal cells, this compound enhances the expression of genes involved in antioxidant defense, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding interaction can result in the inhibition or activation of enzymes, such as the inhibition of cytochrome P450 and the activation of superoxide dismutase. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell survival, apoptosis, and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant enzymes and sustained inhibition of cytochrome P450. These long-term effects contribute to the overall biological activity of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced oxidative stress. At high doses, this compound can exhibit toxic effects, including liver toxicity and impaired metabolic function. Threshold effects have been observed, where the beneficial effects of this compound are maximized at moderate doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress response and xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 and superoxide dismutase, influencing their activity and thereby affecting metabolic flux and metabolite levels. This compound also interacts with cofactors such as nicotinamide adenine dinucleotide phosphate, enhancing its antioxidant properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with transporters such as organic anion-transporting polypeptides, facilitating its uptake into cells. Once inside the cells, this compound can bind to proteins such as albumin, influencing its localization and accumulation. These interactions play a crucial role in determining the bioavailability and biological activity of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects. The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications. These modifications ensure that this compound reaches the appropriate subcellular compartments to exert its biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydroajugapitin can be synthesized through both extraction from natural sources and chemical synthesis. The extraction process involves the use of organic solvents to isolate the compound from plant materials, followed by separation and purification steps . Chemical synthesis of this compound involves multiple steps, including the formation of the clerodane skeleton and subsequent functionalization to achieve the desired structure .

Industrial Production Methods: Industrial production of this compound typically relies on large-scale extraction from Ajuga species. This process involves harvesting the plant material, followed by solvent extraction, concentration, and purification to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Dihydroajugapitin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups into this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties.

Comparación Con Compuestos Similares

Dihydroajugapitin is unique among clerodane diterpenoids due to its specific structural features and biological activities. Similar compounds include:

Columbin: Another clerodane diterpenoid found in Ajuga species, known for its insecticidal properties.

20-Hydroxyecdysone: A phytoecdysteroid with molting hormone activity in insects.

Makisterone A: Another phytoecdysteroid with similar biological activities.

This compound stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Dihydroajugapitin, specifically 14,15-dihydroajugapitin, is a compound derived from the plant Ajuga bracteosa, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimutagenic and antibacterial effects, supported by relevant research findings and data.

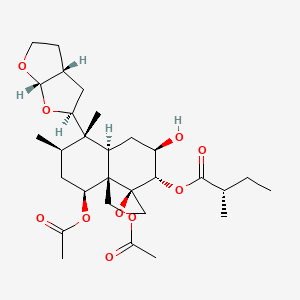

Chemical Structure and Properties

This compound is a type of phytoecdysteroid, a class of compounds known for their hormonal functions in arthropods and various biological activities in mammals. The structural formula and molecular characteristics contribute significantly to its biological efficacy.

Antimutagenic Activity

Research has demonstrated that 14,15-dihydroajugapitin exhibits significant antimutagenic properties. A study conducted on mice evaluated the compound's ability to reduce micronuclei formation, an indicator of mutagenic activity.

Key Findings:

- Micronucleus Test Results :

- Chromosomal Aberrations :

Table 1: Antimutagenic Activity Comparison

| Compound Name | Micronuclei Reduction (%) | Chromosomal Aberration Reduction (%) |

|---|---|---|

| 14,15-Dihydroajugapitin | 85.10 | 83 |

| β-Sitosterol | 72.3 | 72 |

| 8-O-Acetylharpagide | 46 | 38 |

| Paclitaxel | Not Applicable | Not Applicable |

Antibacterial Activity

This compound has also shown promising antibacterial activity against various pathogenic bacteria. The compound was isolated from Ajuga bracteosa and tested using the agar well diffusion method.

Key Findings:

- Efficacy Against Pathogens :

- Minimum Inhibitory Concentration (MIC) :

Table 2: Antibacterial Activity Results

| Compound Name | Pathogen | Zone of Inhibition (mm) | MIC (μg/ml) |

|---|---|---|---|

| 14,15-Dihydroajugapitin | Escherichia coli | 25.0 ± 1.4 | 500-1000 |

| 8-O-Acetylharpagide | Escherichia coli | 22.6 ± 0.9 | Not Reported |

Case Studies

-

Study on Antimutagenic Effects :

A study involving mice treated with ethyl methane sulfonate (EMS) established that this compound significantly mitigated the mutagenic effects induced by EMS, highlighting its potential utility in cancer prevention strategies . -

Antibacterial Efficacy Assessment :

In another investigation, this compound's antibacterial effects were compared with conventional antibiotics, revealing comparable or superior activity against common oral pathogens . This positions it as a viable alternative in antimicrobial therapies.

Propiedades

IUPAC Name |

[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20+,21+,22-,23-,24-,26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVULWKEVGKECE-JORUAPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5CCO[C@H]5O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dihydroajugapitin and where is it found?

A1: this compound is a neo-clerodane diterpenoid primarily found in various species of the Ajuga plant genus, including Ajuga bracteosa, Ajuga remota, and Ajuga iva [, , , , ]. These plants are known to contain a diverse array of neo-clerodane diterpenes, with this compound being one of the identified compounds.

Q2: Does the extraction method influence the isolation of this compound?

A2: Yes, the isolation of this compound can be influenced by the extraction and purification methods used. Due to the labile nature of tetrahydrofurofuran derivatives, using methanol-water mixtures during reversed-phase purification may lead to this compound being the primary tetrahydrofurofuran derivative isolated []. In contrast, “hydroxyl-free” conditions could yield both clerodin- and dihydroclerodin-type diterpenes, including this compound [].

Q3: What is the primary biological activity reported for this compound?

A3: this compound has been reported to exhibit antifeedant activity against the insect Spodoptera littoralis [, ]. This suggests potential applications in the development of bio-insecticides or insect deterrents.

Q4: Has the structure of this compound been fully characterized?

A4: Yes, the structure of this compound has been elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, , ]. These analyses provide detailed information about the compound's molecular structure and connectivity.

Q5: Are there any analytical methods available for quantifying this compound in plant material?

A5: High-Performance Liquid Chromatography (HPLC) has been successfully employed for both qualitative and quantitative determination of this compound in plant extracts, specifically from Ajuga bracteosa []. This technique allows for the separation, identification, and quantification of this compound in complex mixtures.

Q6: Does this compound possess any antimutagenic properties?

A6: While this compound itself has not been extensively studied for antimutagenic activity, research suggests that the crude methanol extract of Ajuga bracteosa, which contains this compound, showed weak antimutagenic activity against EMS-induced mutagenicity in mice []. Further investigation is needed to determine if this compound contributes to this observed activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.